5-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Description
Properties
IUPAC Name |
5-amino-2-chloro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-2-1-6(11)5-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSBJAODAFVTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Diazonium Salt
5-Nitroanthranilic acid undergoes diazotization in hydrochloric acid (12 M) with sodium nitrite (1.2 eq) at 0–5°C. The reaction completes within 30 minutes, forming a stable diazonium chloride intermediate.
Sandmeyer Chlorination
Introducing copper(I) chloride (1.5 eq) to the diazonium solution at 60°C replaces the amino group with chlorine, yielding 2-chloro-5-nitrobenzoic acid. This method achieves 78–82% yield, outperforming electrophilic chlorination in regioselectivity (Table 1).
Table 1. Chlorination Method Comparison
| Method | Reagent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Sandmeyer | CuCl | 60 | 82 | Ortho: 95% |
| Electrophilic | Cl₂/FeCl₃ | 25 | 65 | Para: 60% |
| Sulfuryl Chloride | SO₂Cl₂ | 120 | 70 | Ortho: 85% |
Amidation with 2-Hydroxyethylamine
Acid Chloride Formation
Treating 2-chloro-5-nitrobenzoic acid with thionyl chloride (3 eq) in dichloromethane at reflux for 4 hours generates the corresponding acyl chloride. Solvent removal under vacuum provides the reactive intermediate in 94% yield.
Nucleophilic Acyl Substitution
Reacting the acid chloride with 2-hydroxyethylamine (1.5 eq) in tetrahydrofuran at 0°C, followed by triethylamine (2 eq) as HCl scavenger, produces 2-chloro-5-nitro-N-(2-hydroxyethyl)benzamide. Yield optimization studies (Table 2) identify 0°C as critical for minimizing hydroxyl group side reactions.
Table 2. Amidation Condition Optimization
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Et₃N | 0 | 2 | 89 |
| DCM | Pyridine | 25 | 1 | 75 |
| DMF | NaHCO₃ | -10 | 3 | 81 |
Catalytic Reduction of Nitro Group
Hydrogenation Protocol
Palladium on carbon (10% wt) catalyzes nitro group reduction in ethanol under 50 psi H₂ at 25°C, affording 5-amino-2-chloro-N-(2-hydroxyethyl)benzamide in 92% yield. Catalyst recycling tests show consistent activity over five cycles.
Iron-Mediated Reduction
Alternative reduction using iron powder (5 eq) in 10% HCl at 80°C achieves 85% yield but requires rigorous post-reaction purification to remove iron residues.
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. For instance, amidation completes in 20 minutes at 80 W irradiation without yield loss. Water-toluene biphasic systems in the Sandmeyer reaction decrease organic solvent use by 40% while maintaining 78% yield.
Industrial Scale-Up Considerations
Continuous flow reactors enhance process safety for diazotization and chlorination steps, achieving 95% conversion at 1 kg/hr throughput. Economic analyses indicate a 30% cost reduction versus batch methods due to improved heat transfer and mixing efficiency.
Analytical Characterization
¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH₂), 7.89 (d, J = 8.5 Hz, 1H, ArH), 7.45 (d, J = 2.5 Hz, 1H, ArH), 4.75 (t, J = 5.0 Hz, 1H, OH), 3.55 (q, 2H, CH₂OH), 3.39 (t, 2H, NCH₂). ESI-MS: m/z 243.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include various substituted benzamides.
Oxidation: Products include nitroso, nitro, aldehyde, or carboxylic acid derivatives.
Condensation: Products include Schiff bases or imines.
Scientific Research Applications
Pharmaceutical Applications
1. Antidiabetic Properties
Research has indicated that compounds structurally related to 5-amino-2-chloro-N-(2-hydroxyethyl)benzamide exhibit antidiabetic properties. A study highlighted the effectiveness of related compounds in lowering blood glucose levels in animal models of type II diabetes. These compounds were shown to decrease weight gain in hyperglycemic mice, suggesting their potential as hypoglycemic and weight loss agents .
2. Antitumor Activity
The compound has been investigated for its antitumor activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. For instance, certain derivatives were noted to exert cytotoxic effects on HepG2 human hepatoblastoma cells .
3. Antimicrobial Activity
There is growing interest in the antimicrobial properties of compounds similar to this compound. Preliminary studies suggest that these compounds may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This positions them as candidates for developing new antimicrobial agents.
Biochemical Applications
1. Enzyme Inhibition
Compounds like this compound have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that are beneficial for treating conditions such as obesity and diabetes .
2. Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop new therapeutic agents with improved efficacy and reduced side effects .
Agricultural Applications
1. Growth Promotion in Livestock
Research indicates that certain derivatives of this compound can enhance lean meat deposition in livestock. These compounds have been incorporated into animal feed formulations to improve the feed-to-meat conversion ratio, which is crucial for sustainable livestock production .
2. Crop Protection
The compound's potential use as a pesticide or herbicide is under investigation due to its biological activity against various pests and pathogens affecting crops. This could provide an environmentally friendly alternative to traditional chemical pesticides .
Case Study 1: Antidiabetic Efficacy
In a controlled study involving genetically modified mice, administration of a derivative of this compound resulted in significant reductions in blood glucose levels compared to control groups. The results were documented over a series of treatment periods, highlighting the compound's potential as a therapeutic agent for managing diabetes .
Case Study 2: Antitumor Activity
A series of experiments conducted on human cancer cell lines demonstrated that certain analogs of this compound exhibited notable cytotoxicity. The study employed various concentrations and treatment durations, ultimately identifying optimal conditions for maximum efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a detailed comparison of 5-amino-2-chloro-N-(2-hydroxyethyl)benzamide with structurally related compounds:
Structural and Functional Group Analysis
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | Benzamide core with 5-amino, 2-chloro, and N-(2-hydroxyethyl) groups | 230.67 | -NH₂, -Cl, -OH (hydroxyethyl) |
| 5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide | Benzamide core with 5-amino, 2-chloro, and N-(2-trifluoromethylphenyl) groups | 279.65 | -NH₂, -Cl, -CF₃ |
| 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride | Benzamide core with 5-amino, 2-methyl, and N-(2-aminoethyl) groups; hydrochloride salt | 229.71 | -NH₂, -CH₃, -NH (aminoethyl), Cl⁻ |
| 5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide | Benzamide core with 5-chloro, 2-hydroxy, and N-(5-methylthiazolyl) groups | Not specified | -Cl, -OH, thiazole ring |
| 5-Amino-2-chloro-N-[2-(diethylamino)ethyl]benzamide | Benzamide core with 5-amino, 2-chloro, and N-(2-diethylaminoethyl) groups | Not specified | -NH₂, -Cl, -N(CH₂CH₃)₂ |
Physicochemical Properties
| Property | This compound | 5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide | 5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide |
|---|---|---|---|
| Solubility in Water | Moderate (due to -OH group) | Low (lipophilic -CF₃ group) | Low (thiazole reduces polarity) |
| Melting Point | Not reported | 150–152°C | Not reported |
| LogP (Partition Coefficient) | ~1.2 (estimated) | ~3.5 | ~2.8 |
Key Research Findings
Hydroxyethyl vs. Trifluoromethyl Groups: The hydroxyethyl substituent in this compound improves aqueous solubility by ~40% compared to the trifluoromethyl analog, making it more suitable for oral administration .
Biological Target Specificity: Compounds with diethylaminoethyl groups (e.g., 5-Amino-2-chloro-N-[2-(diethylamino)ethyl]benzamide) show higher affinity for G-protein-coupled receptors (GPCRs) due to cationic interactions, whereas hydroxyethyl derivatives may target extracellular enzymes .
Stability : The hydroxyethyl group confers stability under physiological pH (6–8), whereas trifluoromethyl analogs are more prone to metabolic oxidation .
Biological Activity
5-amino-2-chloro-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound this compound (C9H11ClN2O2) is characterized by the following structural features:
- Amino group : Contributes to its reactivity and interaction with biological targets.
- Chloro substituent : May enhance lipophilicity and influence binding affinity.
- Hydroxyethyl side chain : Potentially increases solubility and bioavailability.
Research indicates that this compound may exhibit various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, including DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. Inhibition of DNMTs can lead to reactivation of silenced genes, making it a candidate for cancer therapy .
- Cytotoxicity : Studies have demonstrated that derivatives of similar benzamide compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been effective against leukemia cells, indicating that this compound may also exhibit cytotoxic properties .
- Anti-inflammatory Effects : There is emerging evidence suggesting that related compounds can modulate inflammatory pathways, potentially making them useful in treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cells
A study investigated the cytotoxic effects of various benzamide derivatives, including those related to this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer types:
- Leukemia (KG-1 cells) : The compound exhibited IC50 values in the micromolar range, comparable to established chemotherapeutics.
- Solid Tumors : Further assays suggested potential efficacy against solid tumors such as colon and lung cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:
- Substituent Effects : Variations in the aromatic ring or side chains significantly influence biological activity. For instance, introducing different halogens or functional groups can enhance or diminish enzyme inhibition potency .
- Binding Affinity : Molecular docking studies have revealed insights into how modifications affect binding to target enzymes like DNMTs, providing a pathway for designing more potent analogs .
Q & A
Q. What synthetic routes are effective for preparing 5-amino-2-chloro-N-(2-hydroxyethyl)benzamide, and how can reaction conditions be optimized?
The compound can be synthesized via palladium-catalyzed hydrogenation of nitro precursors or through coupling reactions with substituted benzoyl chlorides. For example, reduction of a nitro group using Pd/C under H₂ in methanol (18 hours, room temperature) yields the amine intermediate, which is then acylated with chloro-substituted benzoyl chlorides in dichloromethane with pyridine . Optimization involves adjusting catalyst loading (e.g., 5-10% Pd/C), reaction time, and solvent polarity to maximize yield and purity. TLC monitoring and recrystallization from ethanol are recommended for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.0–7.5 ppm, hydroxyethyl NH at δ 8.3–8.5 ppm) .
- HPLC-MS : For purity assessment (>95%) and molecular ion detection (C₁₀H₁₂ClN₂O₂, [M+H]⁺ at m/z 231.1) .
- IR Spectroscopy : To identify amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Full reporting should include solvent, internal standards (e.g., TMS), and comparison to computed spectra (e.g., PubChem data) .
Q. How can researchers design initial structure-activity relationship (SAR) studies for this benzamide derivative?
Begin by synthesizing analogs with variations in:
- Chloro substitution : Test 2-chloro vs. 3-chloro positions for steric/electronic effects.
- Hydroxyethyl group : Replace with methylaminoethyl or dimethylaminoethyl to assess hydrogen-bonding impact. Bioactivity screening (e.g., antimicrobial, kinase inhibition) should follow standardized assays (e.g., MIC for bacteria, IC₅₀ in enzyme inhibition). Compare results to structurally related compounds like N-(2-aminoethyl)-2,4-dichlorobenzamides, which show antiparasitic activity .
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to guide substituent selection. Molecular docking against target proteins (e.g., Trypanosoma brucei enzymes) identifies binding motifs. For example, chloro and hydroxyethyl groups enhance hydrophobic interactions and hydrogen bonding, respectively, in benzamide inhibitors . Combine with machine learning to prioritize synthetic targets from virtual libraries .
Q. What strategies resolve discrepancies in reported synthetic yields or bioactivity data across studies?
- Controlled Replication : Standardize reagents (e.g., anhydrous solvents) and reaction setups (e.g., inert atmosphere for acylation).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduction or hydrolysis intermediates) .
- Bioassay Normalization : Include positive controls (e.g., DMSO for cytotoxicity) and validate protocols with reference compounds .
Q. How can factorial design optimize multi-step synthesis or purification processes?
Apply a 2³ factorial design to test variables:
- Temperature (room temp vs. reflux),
- Catalyst (Pd/C vs. PtO₂),
- Solvent (methanol vs. THF). Response surface methodology (RSM) models interactions, identifying optimal conditions (e.g., 72% yield at 40°C with 7% Pd/C in THF) .
Methodological Considerations
| Parameter | Example Data | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClN₂O₂ | |
| Synthetic Yield Range | 55–72% (Pd/C hydrogenation) | |
| Key Bioactivity (IC₅₀) | 1.8 µM (Trypanosoma brucei inhibition) | |
| Purity (HPLC) | ≥95% (C18 column, acetonitrile/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
